Gastric Transit Inhibition: Potency Across Enantiomers
In a direct head-to-head comparison of phenylpropanolamine stereoisomers, (1R,2R)-(-)-norephedrine demonstrated significantly greater potency in inhibiting gastric transit in rats compared to its enantiomer, (1S,2S)-(+)-norephedrine, and the racemic mixture. The (1R,2R)-enantiomer exhibited an ED50 of 14.7 mg/kg, whereas the (1S,2S)-enantiomer required an ED50 of 47.0 mg/kg, representing an approximately three-fold difference in potency [1]. This stereospecific difference underscores the importance of stereochemical purity for applications where potency and receptor interaction are critical.
| Evidence Dimension | Inhibition of gastric transit |
|---|---|
| Target Compound Data | ED50 = 14.7 mg/kg for (1R,2R)-(-)-norephedrine |
| Comparator Or Baseline | ED50 = 47.0 mg/kg for (1S,2S)-(+)-norephedrine; ED50 = 25.1 mg/kg for racemic (±)-phenylpropanolamine |
| Quantified Difference | 3.2-fold lower ED50 (more potent) for the (1R,2R)-enantiomer |
| Conditions | Rat gastric transit model; intraperitoneal administration; measured 30 minutes post-charcoal meal |
Why This Matters
Demonstrates that stereochemistry dictates in vivo potency, making the (1R,2R)-enantiomer the superior choice for studies requiring maximal biological activity or for developing potent stereochemically-defined agonists.
- [1] Hull, K. M., Tosh, D. K., & Maher, T. J. (1993). Comparison between phenylpropanolamine and structurally related compounds on gastric transit in the rat. Pharmacology Biochemistry and Behavior, 46(2), 411-414. View Source
